(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid
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Overview
Description
(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl (Boc) protected amino group and a phenylamino methyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: The boronic acid group can be introduced through hydroboration reactions, where a boron-containing reagent is added to an unsaturated bond such as an alkene or alkyne.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly used to protect amino groups during synthesis.
Attachment of the Phenylamino Methyl Group: This step involves the formation of a carbon-nitrogen bond between the phenyl ring and the amino group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic esters and borates.
Reduction: Boranes and borohydrides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of boron-containing drugs and catalysts . The compound’s ability to participate in Suzuki-Miyaura coupling reactions is attributed to the transmetalation step, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonylamino)phenylboronic acid
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 4-(N-Boc-amino)phenylboronic acid
Uniqueness
(4-(((tert-Butoxycarbonyl)(phenyl)amino)methyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the Boc-protected amino group and the phenylamino methyl group allows for versatile applications in organic synthesis and medicinal chemistry. Compared to similar compounds, it offers enhanced stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
[4-[[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]methyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO4/c1-18(2,3)24-17(21)20(16-7-5-4-6-8-16)13-14-9-11-15(12-10-14)19(22)23/h4-12,22-23H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPFTLAEGCVZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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